N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
- MMV019064 is a compound with potential antimalarial activity. It belongs to the class of 4-quinolinamines.
- Its chemical structure consists of a quinoline ring system with a chloro-substituted phenyl group.
- The compound has been investigated for its role in inhibiting Plasmodium falciparum, the parasite responsible for malaria.
- Phospholipid biosynthesis is critical for the development, differentiation, and pathogenesis of eukaryotic pathogens, and MMV019064 targets this pathway .
Preparation Methods
- The synthetic routes and reaction conditions for MMV019064 are not explicitly mentioned in the available literature.
- it is synthesized as part of a library of anti-malarial compounds, and its chemical synthesis likely involves modifications of the quinoline scaffold.
Chemical Reactions Analysis
- MMV019064 is primarily studied for its inhibitory activity against Plasmodium falciparum phosphatidylserine decarboxylase (PSD).
- The compound inhibits PSD activity, disrupting phospholipid metabolism in the parasite.
- Common reagents and conditions used for its synthesis and characterization remain undisclosed.
Scientific Research Applications
- MMV019064’s primary application lies in combating malaria. Its potency against Plasmodium falciparum makes it a promising candidate for drug development.
- Beyond malaria, further research may explore its potential in other infectious diseases or lipid metabolism-related disorders.
Mechanism of Action
- MMV019064 inhibits the enzyme PSD, which catalyzes the conversion of phosphatidylserine to phosphatidylethanolamine.
- By disrupting this pathway, the compound affects membrane biogenesis in the parasite.
- The exact molecular targets and pathways involved in its action require further investigation.
Comparison with Similar Compounds
- MMV019064 belongs to the 4-quinolinamine class, which includes related compounds like MMV020750, MMV665806, and MMV007654 .
- Its uniqueness lies in its specific inhibitory activity against PSD, making it a valuable target for antimalarial drug development.
Properties
Molecular Formula |
C26H28FN5O2S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-30-26-20(24(29-30)18-6-5-7-19(16-18)34-2)17-23(35-26)25(33)28-10-11-31-12-14-32(15-13-31)22-9-4-3-8-21(22)27/h3-9,16-17H,10-15H2,1-2H3,(H,28,33) |
InChI Key |
LCUDPYILJFKBKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)C(=N1)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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